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molecular formula C10H10N2O B1590117 1-(4-Methoxyphenyl)-1H-pyrazole CAS No. 35715-67-4

1-(4-Methoxyphenyl)-1H-pyrazole

Cat. No. B1590117
M. Wt: 174.2 g/mol
InChI Key: HATADCJHNNRIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602895B2

Procedure details

To a solution of 1-[(4-methoxy)phenyl]-1H-pyrazole-5-[(4-(N-pyrrolidinocarbonyl)phenyl)carboxyamide-3-carboxylic acid (100 mg, 0.23 mmol) in 5 mL of acetonitrile was added triethylamine (0.064 mL, 0.46 mmol) and iso-butyl chloroformate (0.030 mL, 0.23 mmol). After stirring at ambient temperature for 30 min, there was added hydroxylamine hydrochloride (16 mg, 0.23 mmol). The reaction was stirred for 1 h and then the volatiles were removed. The residue was purified by prep HPLC (C18 reverse phase column, elution with a H2O/CH3CN gradient with 0.5% TFA) and lyophilized to afford 28 mg (27%) of the title compound as a white powder. LRMS (ES−): 562.1 (M−H+TFA)−.
Name
1-[(4-methoxy)phenyl]-1H-pyrazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.064 mL
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[CH:12][C:11](C(OCC)=O)=[N:10]2)=[CH:5][CH:4]=1.C(N(CC)CC)C.ClC(OCC(C)C)=O.Cl.NO>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH:13]=[CH:12][CH:11]=[N:10]2)=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
1-[(4-methoxy)phenyl]-1H-pyrazole
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N1N=C(C=C1)C(=O)OCC
Name
Quantity
0.064 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.03 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
16 mg
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep HPLC (
WASH
Type
WASH
Details
C18 reverse phase column, elution with a H2O/CH3CN gradient with 0.5% TFA) and

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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